Clobenzorex hydrochloride (CAS 5843-53-8) is an N-substituted amphetamine prodrug predominantly utilized as a high-purity analytical reference standard and pharmacological research tool. Structurally characterized by a 2-chlorobenzyl group attached to an amphetamine backbone, the hydrochloride salt form provides critical handling advantages, including validated solubility in polar organic solvents like DMSO and ethanol (1–10 mg/mL) and aqueous buffers . In procurement contexts, it is essential for forensic toxicology, pharmacokinetic modeling of sustained-release stimulants, and evaluating distinct vasomotor responses that diverge from classic amphetamines .
Generic substitution with direct amphetamine or alternative prodrugs (e.g., fenproporex) fundamentally compromises forensic and metabolic assays. Direct amphetamine administration bypasses the hepatic cleavage of the 2-chlorobenzyl group, failing to generate the specific 4-hydroxyclobenzorex metabolite required to differentiate legitimate prodrug use from illicit abuse in GC-MS/LC-MS workflows [1]. Furthermore, substituting the hydrochloride salt with the clobenzorex free base (CAS 13364-32-4) introduces severe processability issues; the un-ionized free base lacks the necessary solubility in standard polar analytical matrices and aqueous buffers, leading to erratic dissolution and inconsistent bioavailability in in vivo dosing models .
For forensic and toxicological calibration, the hydrochloride salt of clobenzorex is procured to ensure reliable dissolution in standard analytical matrices. Clobenzorex hydrochloride demonstrates validated solubility in polar organic solvents, achieving concentrations of 1–10 mg/mL in DMSO and ethanol, and 0.1–1 mg/mL in aqueous phosphate-buffered saline (pH 7.2) . In contrast, the un-ionized clobenzorex free base lacks the polar ionic bridge necessary for stable, reproducible dissolution in these standard LC-MS mobile phases and biological buffers. This solubility profile is critical for preparing homogeneous stock solutions without the risk of precipitation.
| Evidence Dimension | Solubility in analytical solvents (DMSO, Ethanol, PBS) |
| Target Compound Data | 1–10 mg/mL in DMSO/Ethanol; 0.1–1 mg/mL in PBS |
| Comparator Or Baseline | Clobenzorex free base (Lacks ionic solubility in polar/aqueous media) |
| Quantified Difference | Guaranteed compatibility with standard polar analytical matrices |
| Conditions | Ambient temperature in DMSO, Ethanol, and pH 7.2 PBS |
Procurement of the hydrochloride salt is mandatory for analytical laboratories to ensure stable, precipitate-free stock solutions for GC-MS and LC-MS calibration.
For toxicology and forensic procurement, clobenzorex hydrochloride is mandatory for establishing prodrug-specific metabolic baselines. Following administration, clobenzorex undergoes hepatic metabolism to yield 4-hydroxyclobenzorex, with peak urine concentrations ranging from 5,705 to 88,410 ng/mL [1]. Direct amphetamine administration yields 0 ng/mL of this specific biomarker. The detection of 4-hydroxyclobenzorex (LOD 10 ng/mL) alongside amphetamine is the definitive quantitative metric used by accredited laboratories to differentiate therapeutic clobenzorex ingestion from illicit amphetamine abuse [1].
| Evidence Dimension | Urinary concentration of 4-hydroxyclobenzorex |
| Target Compound Data | 5,705–88,410 ng/mL post-dose |
| Comparator Or Baseline | Direct amphetamine (0 ng/mL) |
| Quantified Difference | Absolute presence of the specific 2-chlorobenzyl metabolic marker |
| Conditions | In vivo hepatic metabolism and subsequent GC-MS urinalysis |
Forensic and clinical testing laboratories must use this specific compound to calibrate diagnostic assays that legally and medically distinguish prodrug use from controlled substance abuse.
While classic amphetamines typically induce vasoconstriction through α1-adrenoceptor activation and noradrenaline efflux, clobenzorex hydrochloride exhibits a distinct, paradoxical vasorelaxant profile. In phenylephrine-precontracted rat aortic rings, the direct application of clobenzorex induces endothelium-dependent vasorelaxation with an Emax of 110.07 ± 2.69% and an EC50 of 10^-6.307 M [1]. This relaxation is significantly attenuated by nitric oxide synthase inhibitors (L-NAME) and potassium channel blockers (TEA), dropping the Emax to ~19% [1]. This quantitative divergence from standard amphetamine-induced vasoconstriction makes clobenzorex an essential tool for specialized cardiovascular safety and smooth muscle pharmacology research.
| Evidence Dimension | Vasomotor response (Emax) in precontracted aortic rings |
| Target Compound Data | 110.07% vasorelaxation |
| Comparator Or Baseline | Classic amphetamines (Dose-dependent vasoconstriction) |
| Quantified Difference | Complete reversal of expected vasomotor polarity (relaxation vs. constriction) |
| Conditions | Phenylephrine-precontracted rat aortic rings (10^-9 to 10^-5 M concentration) |
Researchers investigating the cardiovascular side effects of weight-management stimulants must select clobenzorex to study NO-mediated vasorelaxation pathways that are absent in direct amphetamine models.
Clobenzorex hydrochloride is the indispensable reference standard for calibrating GC-MS and LC-MS instruments in forensic and sports anti-doping laboratories. Because it generates the specific 4-hydroxyclobenzorex metabolite, procuring this exact standard allows analysts to definitively distinguish legal or accidental prodrug ingestion from illicit amphetamine doping .
Due to its validated solubility in polar matrices (1–10 mg/mL in DMSO/ethanol) compared to the free base, the hydrochloride salt is the preferred form for formulating standardized doses in animal models. It is utilized to study hepatic N-dealkylation rates, sustained amphetamine release profiles, and half-life extension in neuropharmacology research .
Clobenzorex hydrochloride is specifically selected over other amphetamine-class stimulants for ex vivo vascular studies. Its distinct ability to induce endothelium-dependent vasorelaxation via nitric oxide and Ca2+-activated K+ channels makes it a critical tool for investigating the divergent cardiovascular safety profiles of anorexigenic drugs [1].
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